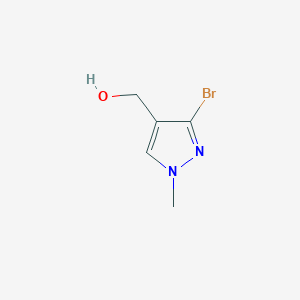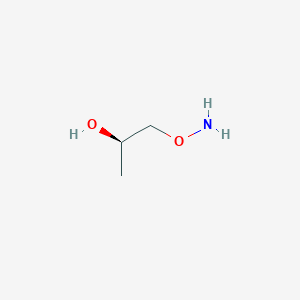
(R)-1-Aminooxy-propan-2-ol
Overview
Description
“®-1-Aminooxy-propan-2-ol” is a chemical compound with the CAS number 338464-47-4 . It is used as a high-quality reference standard in pharmaceutical testing .
Physical And Chemical Properties Analysis
“®-1-Aminooxy-propan-2-ol” has specific physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight . These properties can be found in chemical databases .
Scientific Research Applications
Pharmacological Applications and Chemical Synthesis
Development of New Pharmacological Derivatives : Research by Griffin (2001) introduced new pharmacologically valuable derivatives of 1-phenoxy-3-amino-propane-2-ol, which is structurally related to (R)-1-Aminooxy-propan-2-ol, highlighting its potential in treating heart diseases and possessing beta-adrenergic or anti-arrhythmic properties (Griffin, 2001).
Chemical and Structural Analyses : The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives by Nitek et al. (2020) involved X-ray diffraction analysis to study the structure and properties of these compounds, which have applications in drug development and materials science (Nitek et al., 2020).
Corrosion Inhibition : A study by Gao, Liang, and Wang (2007) on the synthesis of tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, demonstrated their effectiveness as anodic inhibitors for carbon steel, indicating the compound's application in industrial corrosion protection (Gao, Liang, & Wang, 2007).
Material Science and Catalysis
Catalytic Applications : Singh et al. (2019) investigated the selective conversion of glycerol to 2-isopropoxy-propan-1-ol over noble metal ion-exchanged mordenite zeolites, showcasing the role of this compound derivatives in catalysis and synthesis of industrially relevant chemicals (Singh et al., 2019).
Enzymatic Synthesis : The enzymatic synthesis of cyclic polyamines by Cassimjee, Marin, and Berglund (2012) from 3-amino-propan-1-ol, a structurally similar compound, underlines the bio-catalytic potential of this compound derivatives in producing polyamines for drug and gene delivery applications (Cassimjee, Marin, & Berglund, 2012).
properties
IUPAC Name |
(2R)-1-aminooxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c1-3(5)2-6-4/h3,5H,2,4H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJYVTLJWDGQGL-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CON)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CON)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



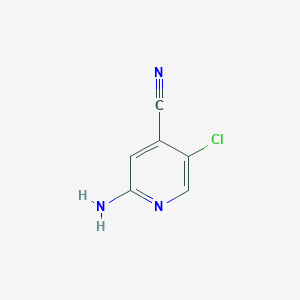
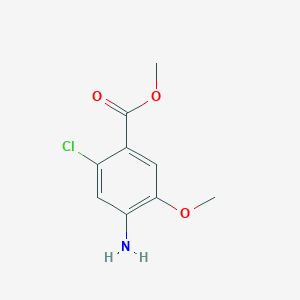
![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)
![2-O-tert-butyl 3-O-ethyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1380446.png)
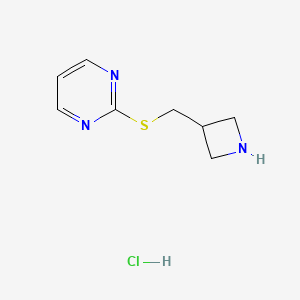
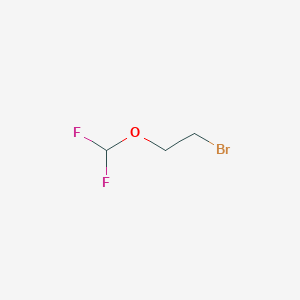
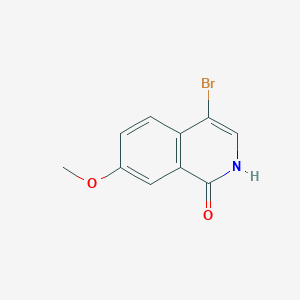



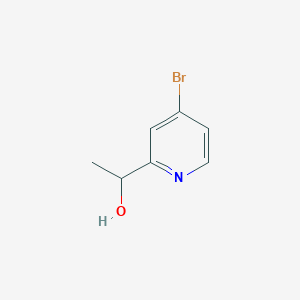
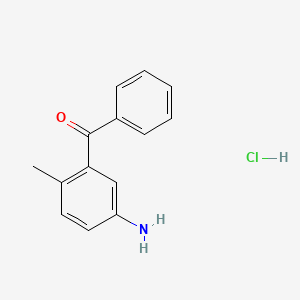
![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)
